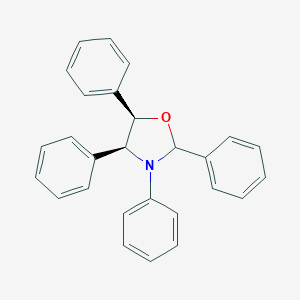
N-(1,2-dihydro-4-acenaphthylenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-dihydro-4-acenaphthylenyl)benzamide, also known as DBZ, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. DBZ is a synthetic compound that can be synthesized using different methods.
Mecanismo De Acción
N-(1,2-dihydro-4-acenaphthylenyl)benzamide inhibits the Notch signaling pathway by binding to the gamma-secretase complex, which is responsible for the cleavage of the Notch receptor. By inhibiting this cleavage, N-(1,2-dihydro-4-acenaphthylenyl)benzamide prevents the activation of the Notch signaling pathway, which can lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(1,2-dihydro-4-acenaphthylenyl)benzamide has been shown to have various biochemical and physiological effects. In addition to its role in cancer research, N-(1,2-dihydro-4-acenaphthylenyl)benzamide has also been shown to promote the differentiation of stem cells into specific cell types. N-(1,2-dihydro-4-acenaphthylenyl)benzamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1,2-dihydro-4-acenaphthylenyl)benzamide in lab experiments is its ability to selectively inhibit the Notch signaling pathway without affecting other signaling pathways. This makes N-(1,2-dihydro-4-acenaphthylenyl)benzamide a valuable tool for studying the role of the Notch signaling pathway in various biological processes. However, one of the limitations of using N-(1,2-dihydro-4-acenaphthylenyl)benzamide is its potential toxicity. N-(1,2-dihydro-4-acenaphthylenyl)benzamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are various future directions for research involving N-(1,2-dihydro-4-acenaphthylenyl)benzamide. One potential area of research is the development of N-(1,2-dihydro-4-acenaphthylenyl)benzamide derivatives with improved pharmacological properties. Another area of research is the identification of new targets for N-(1,2-dihydro-4-acenaphthylenyl)benzamide, which could lead to the development of new therapies for various diseases. Additionally, further research is needed to fully understand the potential toxic effects of N-(1,2-dihydro-4-acenaphthylenyl)benzamide and to develop strategies to minimize these effects.
Conclusion:
N-(1,2-dihydro-4-acenaphthylenyl)benzamide is a synthetic compound that has gained attention in the scientific community due to its potential use in various fields of research. N-(1,2-dihydro-4-acenaphthylenyl)benzamide has been shown to inhibit the Notch signaling pathway, making it a valuable tool for studying the role of this pathway in various biological processes. N-(1,2-dihydro-4-acenaphthylenyl)benzamide has various biochemical and physiological effects, including its role in cancer research and stem cell differentiation. While N-(1,2-dihydro-4-acenaphthylenyl)benzamide has some limitations, there are various future directions for research involving this compound, making it an exciting area of study for scientists.
Métodos De Síntesis
N-(1,2-dihydro-4-acenaphthylenyl)benzamide can be synthesized using various methods. One of the most common methods involves the reaction of 1,2-dihydroacenaphthylene with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain pure N-(1,2-dihydro-4-acenaphthylenyl)benzamide.
Aplicaciones Científicas De Investigación
N-(1,2-dihydro-4-acenaphthylenyl)benzamide has various scientific research applications due to its unique properties. One of the most significant applications of N-(1,2-dihydro-4-acenaphthylenyl)benzamide is in the field of cancer research. N-(1,2-dihydro-4-acenaphthylenyl)benzamide has been shown to inhibit the Notch signaling pathway, which plays a crucial role in the development of cancer. N-(1,2-dihydro-4-acenaphthylenyl)benzamide has also been used in the study of stem cell differentiation, as it can promote the differentiation of stem cells into specific cell types.
Propiedades
Fórmula molecular |
C19H15NO |
|---|---|
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
N-(1,2-dihydroacenaphthylen-4-yl)benzamide |
InChI |
InChI=1S/C19H15NO/c21-19(14-5-2-1-3-6-14)20-17-11-15-8-4-7-13-9-10-16(12-17)18(13)15/h1-8,11-12H,9-10H2,(H,20,21) |
Clave InChI |
OQSKXTPNIXRPJO-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C1=CC=CC3=CC(=C2)NC(=O)C4=CC=CC=C4 |
SMILES canónico |
C1CC2=C3C1=CC=CC3=CC(=C2)NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl (1S,11R,12R,13S)-13-methyl-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282062.png)









